molecular formula C10H15NO2 B124075 Ethyl 2-cyano-3-ethylpent-2-enoate CAS No. 868-04-2

Ethyl 2-cyano-3-ethylpent-2-enoate

Cat. No.: B124075
CAS No.: 868-04-2
M. Wt: 181.23 g/mol
InChI Key: OSEDKDYNLMQYJO-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-ethylpent-2-enoate is a chemical compound that belongs to the family of cyanoacrylates. It is commonly used in medical, industrial, and environmental research due to its unique properties. The compound has the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-ethylpent-2-enoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out in ethanol at reflux temperature for about 1 hour or at room temperature for 2-8 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-ethylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-cyano-3-ethylpent-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of adhesives, coatings, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-ethylpent-2-enoate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Ethyl 2-cyano-3-ethylpent-2-enoate can be compared with other cyanoacrylates such as:

  • Methyl 2-cyanoacrylate
  • Ethyl 2-cyanoacrylate
  • Butyl 2-cyanoacrylate

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other cyanoacrylates can influence its reactivity and applications .

Properties

IUPAC Name

ethyl 2-cyano-3-ethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-8(5-2)9(7-11)10(12)13-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEDKDYNLMQYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325396
Record name Ethyl 2-cyano-3-ethylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-04-2
Record name 868-04-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyano-3-ethylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-cyano-3-ethyl-2-pentenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 473 g (5.5 mol) of 3-pentanone, 565 g (5 mol) of ethyl cyanoacetate, 60 g (1 mol) of acetic acid, 38.5 g (0.5 mol) of ammonium acetate and 500 ml of toluene was stirred and heated under a Dean-Stark trap for 7 hr. and then allowed to stand for 2 days at room temperature. The reaction mixture was washed three times with 1 l of water and concentrated on the rotary evaporator at a low temperature. The residue was distilled in vacuum to give 460 g of ethyl 2-cyano-3,3-diethylacrylate, bp 118°-120°/8 mm.
Quantity
473 g
Type
reactant
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-ethylpent-2-enoate

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